Methyl 1-(6-benzothiazolylsulfonyl)-5-chloro-1H-indole-2-butanoate
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Overview
Description
Methyl 1-(6-benzothiazolylsulfonyl)-5-chloro-1H-indole-2-butanoate is a complex organic compound characterized by its unique molecular structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 1-(6-benzothiazolylsulfonyl)-5-chloro-1H-indole-2-butanoate typically involves multiple steps, starting with the preparation of the indole core. The reaction conditions often require the use of strong bases and specific solvents to facilitate the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using specialized reactors and equipment. The process is optimized to ensure high yield and purity, often involving continuous flow chemistry techniques to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and various alkyl halides.
Major Products Formed:
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, Methyl 1-(6-benzothiazolylsulfonyl)-5-chloro-1H-indole-2-butanoate is studied for its potential biological activity. It may serve as a lead compound for the development of new drugs or therapeutic agents.
Medicine: The compound's potential medicinal applications include its use as an anti-inflammatory or antimicrobial agent. Ongoing research aims to explore its efficacy in treating various diseases.
Industry: In industry, this compound may be used in the production of specialty chemicals, pharmaceuticals, and other high-value products.
Mechanism of Action
The mechanism by which Methyl 1-(6-benzothiazolylsulfonyl)-5-chloro-1H-indole-2-butanoate exerts its effects involves interactions with specific molecular targets. These interactions may modulate biological pathways, leading to therapeutic effects. The exact molecular targets and pathways involved are subject to ongoing research.
Comparison with Similar Compounds
Methyl 1-(benzothiazolylsulfonyl)-indole-2-butanoate: A closely related compound with a similar structure but lacking the chlorine atom.
Methyl 1-(6-benzothiazolylsulfonyl)-indole-2-acetate: Another analog with a different ester group.
Uniqueness: Methyl 1-(6-benzothiazolylsulfonyl)-5-chloro-1H-indole-2-butanoate stands out due to the presence of the chlorine atom, which significantly influences its chemical reactivity and biological activity
Properties
Molecular Formula |
C20H17ClN2O4S2 |
---|---|
Molecular Weight |
448.9 g/mol |
IUPAC Name |
methyl 4-[1-(1,3-benzothiazol-6-ylsulfonyl)-5-chloroindol-2-yl]butanoate |
InChI |
InChI=1S/C20H17ClN2O4S2/c1-27-20(24)4-2-3-15-10-13-9-14(21)5-8-18(13)23(15)29(25,26)16-6-7-17-19(11-16)28-12-22-17/h5-12H,2-4H2,1H3 |
InChI Key |
YWUSFBUSNRUDPI-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CCCC1=CC2=C(N1S(=O)(=O)C3=CC4=C(C=C3)N=CS4)C=CC(=C2)Cl |
Origin of Product |
United States |
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